2,6-Dimethylhydroquinone
Overview
Description
Mechanism of Action
Target of Action
2,6-Dimethylhydroquinone is an endogenous metabolite
Mode of Action
It’s known that hydroquinones, in general, can act as antioxidants due to their ability to terminate kinetic chains on reaction with peroxy radicals
Biochemical Pathways
As an endogenous metabolite, it’s likely involved in various metabolic processes within the body .
Pharmacokinetics
As an endogenous metabolite, it’s expected to be well-absorbed and distributed within the body, metabolized by enzymatic processes, and excreted via normal physiological pathways .
Result of Action
Given its potential antioxidant properties , it may help protect cells from oxidative damage, thereby contributing to cellular health and function.
Biochemical Analysis
Biochemical Properties
2,6-Dimethylhydroquinone plays a significant role in biochemical reactions due to its redox properties. It can act as an electron donor, participating in oxidation-reduction reactions. This compound interacts with various enzymes and proteins, including peroxidases and oxidases, which catalyze the oxidation of this compound to its corresponding quinone form. The interaction with these enzymes is crucial for its function as an antioxidant, protecting cells from oxidative damage .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are involved in the regulation of cellular responses to oxidative stress. Additionally, this compound can impact gene expression by influencing transcription factors that respond to changes in the cellular redox state. This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo redox cycling. It can be oxidized to its quinone form and then reduced back to the hydroquinone form, generating reactive oxygen species (ROS) in the process. These ROS can act as signaling molecules, modulating the activity of various biomolecules. This compound can also bind to specific proteins, altering their function and leading to changes in cellular processes such as enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to light and air, leading to the formation of degradation products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of oxidative stress responses and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects at low doses are outweighed by the toxic effects at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to quinone derivatives. These metabolites can further participate in redox cycling, contributing to the compound’s antioxidant properties. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its biological activity. For example, its distribution within different cellular compartments can determine its effectiveness as an antioxidant .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its ability to modulate oxidative stress responses and other cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Xylohydroquinone can be synthesized through several methods. One common approach involves the methylation of hydroquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In an industrial setting, m-xylohydroquinone is produced through a similar methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: m-Xylohydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Substituted benzenediols
Scientific Research Applications
m-Xylohydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant.
Industry: m-Xylohydroquinone is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
m-Xylohydroquinone is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
Hydroquinone: Lacks the methyl groups present in m-xylohydroquinone.
p-Xylohydroquinone: Has methyl groups at the 2 and 5 positions instead of 2 and 6.
o-Xylohydroquinone: Methyl groups are at the 2 and 3 positions.
These structural differences result in variations in their chemical reactivity and applications. m-Xylohydroquinone’s unique properties make it particularly valuable in specific research and industrial contexts.
Properties
IUPAC Name |
2,6-dimethylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWZVZZVXOJRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060957 | |
Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,6-Dimethyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
654-42-2 | |
Record name | 2,6-Dimethylhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36868 | |
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Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M-XYLOHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20F4R79OM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,6-Dimethyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 151 °C | |
Record name | 2,6-Dimethyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-Dimethylhydroquinone is a key intermediate in the bacterial degradation of certain aromatic compounds. For instance, Mycobacterium strain DM1 utilizes 2,6-xylenol as a source of carbon and energy, breaking it down via a pathway that involves this compound as a metabolite. [] Similarly, Rhodococcus rhodochrous N75 degrades 4-hydroxy-3,5-dimethylbenzoic acid, leading to the accumulation of this compound. []
A: PcpA, found in Sphingobium chlorophenolicum, typically catalyzes the ring cleavage of 2,6-dichlorohydroquinone during pentachlorophenol degradation. Interestingly, while this compound is a substrate for PcpA, its catalytic efficiency (kcat/Km) is significantly lower compared to 2,6-dichlorohydroquinone. [] This suggests a preference for halogen substituents at the 2 and 6 positions for optimal PcpA activity.
A: Yes, studies utilizing electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy have been conducted on methyl-substituted benzoquinol radical cations, including this compound. These investigations, carried out in strongly acidic media, revealed valuable information about the hyperfine coupling constants and the cis-trans isomerism exhibited by the double-protonated cation radicals. []
A: Research has explored the potential of using the redox properties of quinones, including this compound and its corresponding quinone (2,6-dimethylbenzoquinone), for separating CO2 from flue gas. The principle involves creating a pH gradient through the proton-coupled electron transfer (PCET) reactions of the quinone, enabling active pumping of CO2 across a liquid membrane. [] This approach demonstrates the versatility of this compound in potential environmental applications.
A: Studies have assessed the in vitro cytotoxicity of this compound and other dihydroxybenzenes using the neutral red uptake (NRU) assay, alongside electron paramagnetic resonance (EPR) to assess radical formation. Results showed that while this compound generated semiquinone radicals in the cell culture medium, it was not the most cytotoxic dihydroxybenzene tested. [] This suggests that mechanisms beyond radical formation contribute to the cytotoxic effects observed for different dihydroxybenzenes.
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